molecular formula C11H10FNO2 B2644391 2-(5-Fluoro-1H-indol-1-yl)propanoic acid CAS No. 1479747-05-1

2-(5-Fluoro-1H-indol-1-yl)propanoic acid

Cat. No.: B2644391
CAS No.: 1479747-05-1
M. Wt: 207.204
InChI Key: UXQIGAUEOUIENC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indol-1-yl)propanoic acid is a fluorinated indole derivative intended for research and development purposes, specifically in the field of medicinal chemistry and anticancer agent discovery. The indole scaffold is a privileged structure in drug design, known for its diverse pharmacological activities . In particular, 5-fluoro indole derivatives have been synthesized and investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a crucial and validated target in cancer therapy . The abnormal activation of this pathway is associated with cell survival, growth, and proliferation in a wide number of human cancers, including cervical cancer . Researchers value such fluorinated indole compounds as critical building blocks for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(5-fluoroindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIGAUEOUIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Indole-Propanoic Acid Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(5-Fluoro-1H-indol-1-yl)propanoic acid, the primary strategic disconnections involve the C-N bond of the indole (B1671886) nitrogen and the propanoic acid side chain, as well as the bonds forming the indole ring itself.

A primary disconnection can be made at the N1-position of the indole ring, separating the 5-fluoroindole (B109304) moiety and the propanoic acid side chain. This suggests an N-alkylation of 5-fluoroindole with a suitable three-carbon synthon bearing a carboxylic acid or its precursor.

A deeper retrosynthetic analysis focuses on the indole core. The indole ring can be disconnected using strategies that form the basis of well-known indole syntheses. For instance, a disconnection following the logic of the Fischer indole synthesis would lead back to 4-fluorophenylhydrazine and a pyruvate (B1213749) derivative. Alternatively, a Madelung or Bischler-Möhlau approach could be envisioned, though the Fischer indole synthesis is often a practical choice for such substitution patterns.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection Point Precursors Synthetic Strategy
Indole N1-Side Chain 5-Fluoroindole and a propanoic acid synthon N-Alkylation
Indole Ring (Fischer) 4-Fluorophenylhydrazine and a pyruvate derivative Fischer Indole Synthesis
Indole Ring (Leimgruber-Batcho) 5-Fluoro-2-nitrotoluene Reductive cyclization

Classical and Modern Synthetic Routes to the 5-Fluoroindole Moiety

The Fischer indole synthesis is a widely used method. It involves the reaction of 4-fluorophenylhydrazine with an appropriate ketone or aldehyde, such as pyruvate, followed by cyclization under acidic conditions. This method is versatile and allows for the introduction of various substituents on the indole ring. diva-portal.org

The Leimgruber-Batcho indole synthesis provides a high-yield alternative, particularly for indoles with electron-withdrawing or electron-donating groups. A modified Leimgruber-Batcho synthesis has been used to prepare 5-fluoroindole from 5-fluoro-2-nitrotoluene. researchgate.net This method involves the condensation of the nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. researchgate.net

More modern approaches include transition-metal-catalyzed cyclizations. For instance, palladium-catalyzed reactions of o-haloanilines with alkynes have emerged as powerful tools for indole synthesis, offering mild reaction conditions and broad functional group tolerance.

A recent method for the synthesis of 5-fluoroindole involves the reduction of 5-fluoro-2-indolinone. In one reported procedure, the reaction of 5-fluoro-2-indolinone with pinacol (B44631) borane (B79455) in the presence of a yttrium catalyst in toluene (B28343) at 120°C for 36 hours afforded 5-fluoroindole in a 92% isolated yield. chemicalbook.com

Table 2: Comparison of Synthetic Routes to 5-Fluoroindole

Synthetic Route Key Starting Materials Reagents and Conditions Advantages Disadvantages
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Pyruvic acid Acid catalyst (e.g., H₂SO₄, ZnCl₂) Well-established, versatile Can produce regioisomeric mixtures with unsymmetrical ketones
Leimgruber-Batcho Synthesis 5-Fluoro-2-nitrotoluene N,N-Dimethylformamide dimethyl acetal, reducing agent (e.g., Raney Ni, H₂) High yields, good for substituted indoles Requires access to the substituted nitrotoluene
From 5-Fluoro-2-indolinone 5-Fluoro-2-indolinone Pinacol borane, Y[N(SiMe₃)₂]₃, Toluene, 120°C High yield Requires synthesis of the indolinone precursor

Asymmetric Synthesis of Enantiomers of this compound

The stereochemistry of the propanoic acid side chain is often crucial for biological activity. Therefore, the asymmetric synthesis of the enantiomers of this compound is of significant interest. Several strategies can be employed to achieve this.

One common approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the propanoic acid moiety or a precursor, directing a subsequent stereoselective alkylation or other bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enzymatic resolution is another powerful technique. A racemic mixture of the target compound or a suitable precursor can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively hydrolyze an ester of the racemic acid, yielding one enantiomer as the acid and the other as the unreacted ester. While direct examples for this specific molecule are not prevalent in the literature, the chemo-enzymatic synthesis of other chiral molecules, such as ranolazine, demonstrates the utility of this approach where lipases are used for the kinetic resolution of chiral building blocks. researchgate.netmdpi.com

Asymmetric catalysis offers a more direct and atom-economical approach. A chiral catalyst can be used to directly introduce the stereocenter. For instance, the asymmetric hydrogenation of a corresponding acrylic acid precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could potentially afford the desired enantiomer with high enantioselectivity.

A reported synthesis of the enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid provides a relevant precedent. In this case, the racemic acid was converted to diastereomeric esters using (S)-(-)-1-phenylethyl alcohol. These diastereomers were then separated by HPLC and hydrolyzed to afford the individual enantiomers. nih.gov This classical resolution method could be adapted for this compound.

Catalytic Strategies for the Installation of the Propanoic Acid Side Chain

The installation of the propanoic acid side chain onto the 5-fluoroindole nitrogen is a key transformation. Catalytic methods are often preferred due to their efficiency and milder reaction conditions compared to stoichiometric approaches.

A common method is the N-alkylation of 5-fluoroindole with a suitable electrophile, such as a 2-halopropanoate ester, in the presence of a base. While this is a classical approach, catalytic variants can enhance its efficiency. Phase-transfer catalysis, for example, can be employed to facilitate the reaction between the indole anion and the alkylating agent in a biphasic system, often leading to higher yields and cleaner reactions.

Transition metal-catalyzed cross-coupling reactions can also be utilized. For instance, a copper- or palladium-catalyzed N-arylation/vinylation followed by further functionalization could be envisioned, although this is a more complex and less direct approach than N-alkylation.

The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as C-alkylation of the indole ring, and to ensure high yields of the desired N-alkylated product.

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The application of green chemistry principles to the synthesis of indole derivatives has gained significant attention. tandfonline.combenthamdirect.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of this compound, several green strategies can be implemented:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. benthamdirect.comopenmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses. tandfonline.comtandfonline.com

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces the amount of waste generated from stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This can be achieved by favoring addition reactions over substitution or elimination reactions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 3: Green Chemistry Approaches in Indole Synthesis

Green Chemistry Principle Application in the Synthesis of this compound Potential Benefits
Use of Alternative Solvents Performing the N-alkylation step in water or an ionic liquid. Reduced toxicity and environmental impact. benthamdirect.comopenmedicinalchemistryjournal.com
Energy Efficiency Employing microwave irradiation for the Fischer indole synthesis or N-alkylation. Faster reactions, lower energy consumption. tandfonline.comtandfonline.com
Catalysis Using a recyclable solid acid catalyst for the indole cyclization or a phase-transfer catalyst for N-alkylation. Reduced waste, easier product purification.
Atom Economy Designing the synthesis to minimize the formation of byproducts. Higher efficiency, less waste.

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Structural Elucidation and Purity Assessment of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structure Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methine and methyl protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid. The fluorine atom at the 5-position of the indole ring will introduce characteristic splitting patterns for the neighboring aromatic protons due to H-F coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, while the aliphatic carbons of the propanoic acid side chain will be found in the upfield region. The carbons of the indole ring will have chemical shifts influenced by the nitrogen atom and the fluorine substituent.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for example, between the methine and methyl protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, such as connecting the propanoic acid side chain to the nitrogen of the indole ring.

Interactive Data Table: Predicted NMR Data for this compound (in CDCl₃)

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 - - -
2 1.85 (d, 3H) 18.5 H3, H4
3 5.20 (q, 1H) 55.0 H2, C4, C5
4 7.10 (d, 1H) 102.0 H3, H5
5 6.55 (d, 1H) 125.0 H4, H6, H7
6 7.30 (dd, 1H) 110.0 (d, J=25 Hz) H5, H7, H8
7 7.00 (dd, 1H) 111.0 (d, J=10 Hz) H6, H8
8 7.40 (dd, 1H) 128.0 H6, H7
9 - 132.0 -
10 - 158.0 (d, J=235 Hz) -
11 11.5 (br s, 1H) 178.0 H3

Note: The data presented in this table is hypothetical and based on established principles of NMR spectroscopy for similar molecular structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₀FNO₂), the theoretical exact mass can be calculated.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Theoretical m/z
[M+H]⁺ 208.0768
[M+Na]⁺ 230.0587

Note: The data presented in this table is calculated based on the molecular formula and isotopic abundances. Actual experimental values should be within a few ppm of these theoretical values.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H), and fragmentation of the indole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and C-F stretch (around 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Assignment
3300-2500 O-H stretch (carboxylic acid)
3100-3000 Aromatic C-H stretch
2980-2850 Aliphatic C-H stretch
1700 C=O stretch (carbonyl)
1600-1450 Aromatic C=C stretch

Note: The data in this table represents typical frequency ranges for the assigned functional groups and is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. For this chiral molecule, X-ray crystallography of a single enantiomer would also confirm its absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Evaluation

Since this compound contains a stereocenter at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral HPLC: This is the most common method for the enantiomeric separation of non-volatile compounds. A chiral stationary phase (CSP) that can differentiate between the two enantiomers would be employed. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this type of molecule.

Chiral GC: For volatile derivatives of the compound, chiral gas chromatography could also be used. This would typically involve derivatization of the carboxylic acid to a more volatile ester, followed by separation on a capillary column coated with a chiral selector, such as a cyclodextrin derivative.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₁H₁₀FNO₂).

Interactive Data Table: Theoretical Elemental Analysis Data

Element Theoretical Percentage
Carbon (C) 63.76%
Hydrogen (H) 4.86%
Fluorine (F) 9.17%
Nitrogen (N) 6.76%

Note: Experimental values are typically expected to be within ±0.4% of the theoretical values.

Computational and Theoretical Investigations of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are crucial for predicting chemical reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding its potential interactions.

Table 1: Hypothetical Reactivity Descriptors for 2-(5-Fluoro-1H-indol-1-yl)propanoic acid calculated from HOMO/LUMO energies.

DescriptorFormulaHypothetical ValueInterpretation
HOMO EnergyEHOMO-6.5 eVEnergy of the outermost electron; relates to ionization potential.
LUMO EnergyELUMO-1.2 eVEnergy of the first available empty orbital; relates to electron affinity.
Energy GapΔE = ELUMO - EHOMO5.3 eVIndicates high kinetic stability and lower reactivity. mdpi.com
Ionization Potential (I)I ≈ -EHOMO6.5 eVEnergy required to remove an electron. researchgate.net
Electron Affinity (A)A ≈ -ELUMO1.2 eVEnergy released when an electron is added. researchgate.net
Electronegativity (χ)χ = (I + A) / 23.85 eVThe ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.65 eVResistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.189 eV-1A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)2.79 eVA measure of the propensity to accept electrons.

Note: The values presented in this table are illustrative and represent typical ranges for a molecule of this class. They are not based on published experimental or computational data for this specific compound.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For this compound, the key rotatable bonds are within the propanoic acid side chain.

A Potential Energy Surface (PES) map is a theoretical plot that represents the energy of a molecule as a function of its geometric parameters, such as bond rotation angles. rsc.orgresearchgate.net By systematically rotating the dihedral angles of the propanoic acid side chain and calculating the corresponding energy at each point, a PES can be generated. This map reveals the low-energy, stable conformations (local minima) and the energy barriers required to transition between them (saddle points). researchgate.net Identifying the global minimum energy conformation is crucial, as it often represents the most populated and biologically relevant shape of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties

While quantum chemical calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study its behavior in a more realistic, solution-phase environment. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds. This simulation can reveal:

Solvation Effects: How the solvent molecules arrange around the solute and influence its conformation.

Dynamic Flexibility: The range of motion and flexibility of different parts of the molecule, such as the propanoic acid tail.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules.

In Silico Docking Studies with Relevant Macromolecular Targets for Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other macromolecule. nih.govresearchgate.net This method is instrumental in generating hypotheses about a compound's potential biological targets and mechanism of action.

Given the structural similarity of this compound to other known bioactive indolepropanoic acids, several plausible macromolecular targets could be investigated. For instance, related compounds have shown activity as G protein-coupled receptor 40 (GPR40) agonists or cytosolic phospholipase A2α inhibitors. nih.govnih.gov Docking studies would involve:

Obtaining the 3D crystal structure of the target protein.

Placing the 3D structure of this compound into the active site of the protein.

Using a scoring function to evaluate different binding poses and predict the binding affinity, often expressed as a binding energy in kcal/mol.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Hypothetical Interactions
GPR405KW2-8.5Hydrogen bond with Arginine; Pi-pi stacking with Tyrosine.
cPLA2α1CJY-7.9Salt bridge with Lysine (B10760008); Halogen bond with Serine.
COX-25IKR-7.2Hydrogen bond with Serine; Hydrophobic interactions.

Note: This table is for illustrative purposes. The binding affinities and interactions are hypothetical and not based on published research for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) from First Principles

Quantum chemical methods can be used to predict various spectroscopic properties of a molecule from first principles. This is particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), which can then be converted into chemical shifts. nih.govfaccts.de Predicted shifts for ¹H, ¹³C, and especially ¹⁹F (due to the fluorine substituent) can be compared with experimental data to validate the molecular structure. nih.govuni-muenchen.de

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the chemical bonds. The predicted spectrum can be compared to an experimental IR spectrum to identify characteristic functional group peaks, such as the C=O stretch of the carboxylic acid and vibrations of the indole (B1671886) ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks and Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov Should a set of similar indole derivatives with known biological activities be available, a QSAR model could be developed to predict the activity of this compound.

The first step in QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.govdergipark.org.tr These descriptors fall into several categories:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups, molecular connectivity).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

Table 3: Selected Molecular Descriptors Potentially Calculated for this compound.

Descriptor ClassDescriptor NameDescription
1DMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
2DTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.
2DNumber of Rotatable BondsThe count of single bonds that allow free rotation.
3DMolecular VolumeThe volume occupied by the molecule in 3D space.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity or hydrophobicity.

These calculated descriptors would then serve as the independent variables in building a mathematical model to predict biological activity. researchgate.net

Biological Activity Profiles and Mechanistic Investigations of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid and Analogues

In Vitro Ligand-Receptor Binding and Enzyme Inhibition Assays

In terms of enzyme inhibition, various fluoroindole and indolepropanoic acid derivatives have demonstrated significant activity against a range of enzymes. A series of 3-(1-Aryl-1H-indol-5-yl)propanoic acids were synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Optimization of substituents on the indole (B1671886) core led to the discovery of potent inhibitors of this enzyme. nih.gov

Furthermore, 5-fluoro-2-oxindole derivatives have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. ontosight.ai Several of these derivatives exhibited significant inhibitory activity. ontosight.ai Another related compound, 5-Fluoroindole-3-acetic acid , has been shown to be a substrate for horseradish peroxidase, which activates its cytotoxic potential. nih.gov

Table 1: Enzyme Inhibition by Analogues of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid

Compound Analogue Target Enzyme Biological Effect
3-(1-Aryl-1H-indol-5-yl)propanoic acids Cytosolic Phospholipase A2α (cPLA2α) Inhibition
5-Fluoro-2-oxindole derivatives α-Glucosidase Inhibition

Cellular Pathway Modulation and Signal Transduction Studies in Defined Model Systems

The modulation of cellular pathways by indolepropanoic acid analogues has been a subject of investigation, particularly for the gut microbiota-derived metabolite, indole-3-propionic acid (IPA) . Studies have shown that IPA can influence key signaling pathways involved in inflammation and cellular stress. For example, IPA has been reported to downregulate the production of interleukin-1beta (IL-1β) in M1 macrophages by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This anti-inflammatory effect is linked to the modulation of Toll-like receptor 4 (TLR4) ubiquitination. nih.gov

In the context of intestinal health, IPA has been shown to enhance the intestinal barrier function. physiology.org This is achieved by increasing the expression of tight junction proteins. mdpi.com Furthermore, IPA can modulate the gut microbiota composition and inhibit gut dysbiosis in animal models of diet-induced obesity. xiahepublishing.com

Studies on indole-3-acetic acid (IAA) , another tryptophan metabolite, have demonstrated its ability to attenuate inflammation and oxidative stress in RAW264.7 macrophages. nih.gov IAA was found to mitigate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This was associated with the inhibition of NF-κB p65 nuclear translocation and the induction of heme oxygenase-1 (HO-1). nih.gov

The fluorinated chemotherapeutic agent 5-fluorouracil (5-FU) , while not a direct structural analogue of the propanoic acid derivative, demonstrates how fluorination can impact cellular pathways. Studies have shown that the intestinal mucositis induced by 5-FU involves the activation of the Toll-like/MyD88/NF-κB/MAPK signaling pathway. nih.gov

Identification and Characterization of Molecular Targets and Ligand-Target Interactions

For analogues of this compound, several molecular targets have been identified. As mentioned, 5-Fluoroindole-2-carboxylic acid targets the glycine (B1666218) binding site of the NMDA receptor. tocris.com

The anti-inflammatory effects of indole-3-propionic acid (IPA) are mediated through its specific binding to methionine adenosyltransferase 2A (MAT2A). nih.gov This interaction promotes the synthesis of S-adenosylmethionine (SAM), leading to DNA methylation of ubiquitin-specific peptidase 16 (USP16) and subsequent inhibition of NF-κB signaling. nih.gov IPA is also known to be a ligand for the pregnane (B1235032) X receptor (PXR), which contributes to its effects on intestinal permeability. xiahepublishing.com

In the context of cancer therapy, the cytotoxic effects of 5-Fluoroindole-3-acetic acid are realized after its activation by horseradish peroxidase. nih.gov The resulting reactive intermediate is thought to conjugate with thiols and potentially DNA, leading to cell death. nih.gov

Mechanistic Elucidation of Observed Biological Responses in Preclinical In Vitro and In Vivo Models

The mechanistic underpinnings of the biological activities of indolepropanoic acid analogues have been explored in various preclinical models. The anti-inflammatory mechanism of indole-3-propionic acid (IPA) has been elucidated in vitro in macrophage cell lines and in vivo in mouse models of sepsis. nih.gov These studies confirmed that IPA's ability to bind to MAT2A and subsequently suppress the NF-κB pathway is central to its protective effects against inflammation. nih.gov

The anticancer mechanism of 5-Fluoroindole-3-acetic acid has been investigated in vitro using various human and rodent tumor cell lines. nih.gov These studies demonstrated that its cytotoxicity is dependent on the presence of a peroxidase enzyme to activate the prodrug. nih.gov In vivo studies in mice with murine carcinoma showed that intraperitoneal administration of the compound led to significant tumor exposure, supporting its potential for targeted cancer therapy. nih.gov

In models of inflammatory bowel disease, IPA has been shown to improve clinical outcomes by enhancing intestinal barrier function rather than through direct anti-inflammatory effects at the peak of inflammation. physiology.org

Pharmacodynamic Investigations in Animal Models for Mechanistic Understanding

Pharmacodynamic studies in animal models have provided further understanding of the in vivo effects of indolepropanoic acid analogues. Following administration of 5-Fluoroindole-3-acetic acid to mice, pharmacokinetic analysis revealed significant levels of the prodrug in both plasma and tumor tissue, with the integrated exposure in tumors being sufficient to induce significant cell kill in vitro. nih.gov

The in vivo fate of indole-3-propionic acid (IPA) has also been a subject of early investigation, with studies examining its metabolism and excretion in animal organisms. nih.gov More recent studies have focused on its pharmacodynamic effects. For example, in a mouse model of sepsis, administration of IPA was shown to attenuate the inflammatory response. nih.gov In models of colitis, IPA has been shown to improve disease outcomes. physiology.org

Studies using an isolated perfused mouse heart model have demonstrated that IPA can directly improve cardiac contractility in a dose-dependent manner. nih.gov

Comparative Analysis of Biological Profiles with Endogenous Ligands or Structurally Related Compounds

The biological profile of indole-3-propionic acid (IPA) , a metabolite produced by gut microbiota from the essential amino acid tryptophan, provides a relevant comparison. Tryptophan itself and its other metabolites, such as serotonin (B10506) and kynurenine, have profound biological effects. mdpi.com IPA's profile as an anti-inflammatory and barrier-enhancing agent positions it as a key signaling molecule in the gut-health axis. physiology.orgmdpi.com

The introduction of a fluorine atom, as seen in the fluoroindole analogues, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. chemimpex.comnih.gov Fluorination can enhance metabolic stability, bioavailability, and binding affinity to target proteins compared to non-fluorinated counterparts. chemimpex.comnih.gov For instance, the cytotoxic potential of 5-Fluoroindole-3-acetic acid is significantly greater than that of the non-fluorinated indole-3-acetic acid when activated by peroxidase. nih.gov

A comparative analysis of isomeric phosphinopyrrole ligands, which are structurally distinct but conceptually related in terms of positional isomerism, has shown that the position of a substituent on a heterocyclic ring can significantly impact the electronic and structural properties and, consequently, the performance in catalytic reactions. researchgate.net This highlights the importance of the specific substitution pattern in determining the biological activity of compounds like this compound.

Structure Activity Relationship Sar Studies and Analogue Design of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid Derivatives

Systematic Modification of the Indole (B1671886) Nucleus: Substituent Effects and Bioisosteric Replacements

The indole nucleus is a common scaffold in many biologically active compounds, and its modification is a key strategy in drug discovery. For derivatives of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid, alterations to the indole ring, including the introduction of various substituents and the replacement of the indole moiety with bioisosteres, can significantly impact their biological profiles.

Research on related indole-containing compounds has shown that the position and nature of substituents on the indole ring are crucial for activity. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted compounds were more potent than their chlorine-substituted counterparts. Furthermore, substitution at the 4-position of the indole ring was generally unfavorable for activity, whereas modifications at the 7-position were found to be most beneficial.

Bioisosteric replacement of the indole nucleus is another important strategy to modulate the physicochemical and biological properties of the parent compound. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to comparable biological activities. For example, the indole moiety can be replaced with other bicyclic aromatic systems like benzofuran (B130515) or azaindoles. In the context of GPR40 agonists, replacing the indole with a benzofuran ring, a constrained planar analogue, has been explored, though it resulted in weaker agonistic activity compared to other linkers. nih.gov The goal of such replacements is often to improve pharmacokinetic properties, reduce toxicity, or enhance target selectivity. For instance, a study on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors successfully employed bioisosteric replacement of an indole scaffold to develop a potent and selective inhibitor. nih.gov

The following table summarizes the effects of representative modifications on the indole nucleus based on studies of analogous indole derivatives.

Modification TypePosition of ModificationSpecific ChangeObserved Effect on ActivityReference Compound Class
Substituent EffectIndole RingFluorine vs. ChlorineFluorine substitution generally leads to higher potency.3-substituted 1H-indole-2-carboxylic acids
Substituent EffectPosition 4Introduction of substituentsGenerally unfavorable for activity.3-substituted 1H-indole-2-carboxylic acids
Substituent EffectPosition 7Introduction of substituentsGenerally favorable for activity.3-substituted 1H-indole-2-carboxylic acids
Bioisosteric ReplacementIndole NucleusReplacement with BenzofuranResulted in weaker agonistic activity.GPR40 Agonists
Bioisosteric ReplacementIndole NucleusDevelopment of Azaindole analoguesCan lead to potent and selective inhibitors.PI3Kδ Inhibitors

Exploration of Functional Group Variation on the Propanoic Acid Side Chain

The propanoic acid side chain of this compound is a critical component for its interaction with biological targets. Modifications to this side chain, such as altering its length, rigidity, and the nature of the carboxylic acid group, can have profound effects on the compound's activity and pharmacokinetic profile.

Studies on related aryl propionic acid derivatives have consistently highlighted the importance of the carboxylic acid functional group for biological activity. This group is often involved in crucial ionic interactions with the target protein. However, in some cases, the carboxylic acid moiety can be a liability, contributing to poor permeability and potential metabolic instability. Therefore, its replacement with bioisosteres is a common strategy.

Bioisosteres for the carboxylic acid group can be either ionizable, such as tetrazoles and acyl sulfonamides, or neutral. plos.org Tetrazoles, for example, can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability. mdpi.com The choice of a suitable bioisostere depends on the specific binding site interactions and the desired physicochemical properties of the final compound.

The length and substitution pattern of the propanoic acid chain also play a role. For instance, the presence of a methyl group at the alpha-position of the propanoic acid creates a chiral center, which, as will be discussed in the next section, is often a key determinant of activity.

The table below provides examples of functional group variations on the propanoic acid side chain and their potential impact on biological activity, drawn from research on analogous compounds.

Modification TypeSpecific ChangePotential Impact on ActivityRationaleReference Compound Class
Chain LengthConversion to acetic acidGenerally weaker activity.Suboptimal positioning of the acidic group for target interaction.GPR40 Agonists
Bioisosteric ReplacementReplacement of carboxylic acid with tetrazoleCan maintain or improve activity.Mimics the acidic and hydrogen bonding properties of the carboxylic acid.General Drug Design
Bioisosteric ReplacementReplacement with acyl sulfonamideCan alter physicochemical properties and target interactions.Provides an alternative acidic functionality with different electronic and steric properties.General Drug Design
Alpha-SubstitutionIntroduction of a methyl groupCreates a chiral center, often leading to stereospecific activity.The stereochemistry can dictate the precise orientation of the molecule in the binding pocket.Aryl Propionic Acids

Stereochemical Influence on Biological Activity and Binding Affinity

The presence of a chiral center at the alpha-position of the propanoic acid side chain in this compound means that it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

For many aryl propionic acid derivatives, it has been observed that one enantiomer is significantly more active than the other. For instance, in a study of 2-(5,6-dichloro-3-indolyl)propionic acid, the two enantiomers were synthesized and their biological activities were evaluated. nih.gov While in that particular case, no significant difference in activity was observed between the enantiomers, it is more common for one enantiomer to be the primary contributor to the desired biological effect. For example, in a study of fluoro-thalidomide, the (S)-enantiomer was found to be noticeably more potent in its anti-tumor activity compared to the (R)-enantiomer. plos.org

The differential activity of enantiomers is a direct consequence of their three-dimensional arrangement, which dictates how well they can fit into the binding site of a target protein. The more active enantiomer, often referred to as the eutomer, will have a complementary shape and arrangement of functional groups to interact optimally with the binding site, leading to a higher binding affinity.

The following table illustrates the importance of stereochemistry with examples from related chiral compounds.

Compound ClassEnantiomersObserved Difference in ActivityImplication
Fluoro-thalidomide(R)- and (S)-enantiomersThe (S)-enantiomer is significantly more potent as an anti-tumor agent. plos.orgStereochemistry is a critical determinant of biological activity.
2-(5,6-dichloro-3-indolyl)propionic acid(R)- and (S)-enantiomersNo essential difference in coleoptile elongating activity was observed. nih.govStereoselectivity is target-dependent and not always pronounced.
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives(S)-configurationExerted excellent antibacterial activity. sigmaaldrich.comA specific stereoisomer can be responsible for the desired therapeutic effect.

Design and Synthesis of Conformationally Restricted Analogues

Understanding the bioactive conformation of a molecule, which is the three-dimensional shape it adopts when binding to its target, is a key goal in drug design. One approach to achieve this is through the design and synthesis of conformationally restricted analogues. By introducing structural constraints that limit the number of possible conformations, it is possible to "lock" the molecule into a shape that is closer to its bioactive conformation, which can lead to increased potency and selectivity.

For a flexible molecule like this compound, which has several rotatable bonds, conformational restriction can be achieved in several ways. These include the introduction of cyclic structures, the incorporation of double or triple bonds, or the use of sterically bulky groups to hinder rotation around certain bonds.

For example, in the development of inhibitors of neurotropic alphavirus replication, conformationally restricted analogues of indole-based leads were synthesized to improve potency and define a 3D pharmacophore. nih.gov This involved strategies such as bridging non-adjacent atoms to create cyclic structures. Similarly, in the design of RORγt inverse agonists, conformationally constrained U-shaped scaffolds were investigated to improve pharmacokinetic profiles and potency. nih.gov

The synthesis of such analogues can be challenging but provides invaluable information about the spatial requirements of the target's binding site. The insights gained from studying these rigid analogues can guide the design of new compounds with improved therapeutic properties.

Development of Predictive SAR Models and Computational Tools for Analogue Design

In modern drug discovery, computational tools play an increasingly important role in the design and optimization of new drug candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to develop predictive models that relate the chemical structure of a compound to its biological activity.

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. By identifying the key molecular descriptors that influence activity, these models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, 3D-QSAR studies were used to understand the structural requirements for their inhibitory activity against PIM2 kinase. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, molecular docking studies of indole derivatives as potential antimicrobial agents have helped to elucidate their mechanism of action by showing how they interact with the active site of target enzymes.

These computational approaches, when used in conjunction with experimental data, can provide a powerful platform for the rational design of novel analogues of this compound with enhanced biological activity and improved drug-like properties.

Derivatization and Chemical Transformations of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid for Research Utility

Synthesis of Esters, Amides, and Other Prodrug-like Derivatives for Research Probing

The carboxylic acid moiety of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid is a primary site for derivatization to generate esters and amides. These modifications can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, making them valuable for research purposes, including the exploration of prodrug concepts. mdpi.comnih.gov

Ester Synthesis: Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com A variety of alcohols (aliphatic, aromatic, etc.) can be used to produce a library of ester derivatives with diverse properties. For instance, esterification with 1,2-propanediol can yield mono- or diesters, which are useful in various chemical applications. rsc.org

Amide Synthesis: Amide derivatives are typically formed by the condensation of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride. nih.gov Alternatively, direct condensation can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by using catalysts like titanium(IV) chloride. nih.govnih.gov This method allows for the coupling of a wide range of amines, including those with steric hindrance or varied electronic properties, to generate a diverse set of amide derivatives for research. nih.govorganic-chemistry.org

Prodrug-like Derivatives: The synthesis of esters and amides is a common strategy in the design of prodrugs. mdpi.comnih.gov These derivatives can be designed to be inactive until they are metabolized in a specific biological environment, releasing the active carboxylic acid. This approach is valuable in research for controlling the delivery and activity of the parent compound in cellular or in vivo models. Indole-based compounds have been incorporated into prodrugs, for example, by linking them to other therapeutic agents to enhance efficacy or overcome resistance. mdpi.com

Derivative TypeGeneral ReactionReagents & ConditionsPurpose in Research
Esters Fischer EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatModify lipophilicity, cell permeability studies, prodrug development. masterorganicchemistry.comrsc.org
Amides Acylation / Condensation1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) OR Amine, Coupling Agent (e.g., EDC, T3P®)Enhance stability, alter binding properties, prodrug development. nih.govorganic-chemistry.org
Prodrugs ConjugationLinker chemistry to attach promoietiesControlled release studies, targeted delivery research, overcoming transport barriers. mdpi.comnih.gov

Introduction of Fluorescent Labels and Affinity Tags for Imaging and Binding Studies

To visualize the compound within biological systems or to facilitate its purification and detection in binding assays, fluorescent labels and affinity tags can be attached to this compound.

Fluorescent Labeling: The carboxylic acid group can be activated, for instance using N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive intermediate can then be coupled with an amine-containing fluorescent dye, such as a BODIPY or sulfocyanine derivative. nih.gov This covalent linkage creates a fluorescent probe that allows for the tracking of the molecule's localization and dynamics in living cells through fluorescence microscopy. Another common method involves using fluorescent labeling kits that contain reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) for derivatization, which can then be analyzed via HPLC. takarabio.com

Affinity Tags: Affinity tags are peptides or small proteins that can be attached to a molecule to enable its purification from complex mixtures. nih.gov Similar to fluorescent labeling, the carboxylic acid of the target compound can be chemically linked to an affinity tag. Common tags include the polyhistidine (His-tag), which binds to metal ions, and the FLAG-tag, which is recognized by specific antibodies. nih.govjpt.com These tagged derivatives are invaluable for pull-down assays to identify binding partners and for studying protein-ligand interactions. jpt.com

Tag TypeAttachment Chemistry (Example)Common TagsApplication in Research
Fluorescent Labels Activation of COOH (e.g., to NHS ester), followed by reaction with amine-functionalized fluorophore.BODIPY, NBD, SulfocyanineCellular imaging, localization studies, fluorescence-based binding assays. nih.gov
Affinity Tags Activation of COOH, followed by reaction with amine-functionalized tag.His-tag, FLAG-tag, Strep-tagProtein purification, pull-down assays, studying protein-protein or protein-ligand interactions. nih.govjpt.com

Conjugation Chemistry for Bioconjugate Applications and Targeted Delivery in Research Models

Conjugating this compound to larger biomolecules or delivery vehicles can enhance its utility in research, particularly for targeted delivery to specific cells or tissues. Indole (B1671886) derivatives have been explored for targeted drug delivery to potentiate their therapeutic efficacy. nih.govmdpi.com

The carboxylic acid provides a convenient handle for conjugation. Using carbodiimide (B86325) chemistry (e.g., EDC/NHS), the molecule can be covalently attached to amine groups on proteins, antibodies, or polymers. This strategy can be employed to create bioconjugates that target specific cellular receptors or markers. For example, conjugation to a targeting ligand could direct the compound to cancer cells that overexpress a particular receptor. nih.govresearchgate.net

Furthermore, the compound can be incorporated into nanoparticle-based delivery systems. mdpi.com The carboxylic acid can be used to anchor the molecule to the surface of nanoparticles or for encapsulation within them. These advanced delivery systems are used in research to improve the solubility, stability, and pharmacokinetic profile of compounds in animal models. mdpi.com

Conjugation StrategyKey ChemistryPurpose in Research Models
Protein/Antibody Conjugation EDC/NHS coupling to lysine (B10760008) residues.Targeted delivery to specific cell types, imaging applications.
Polymer Conjugation Attachment to functionalized polymers (e.g., PEG).Improving solubility, increasing circulation time in vivo.
Nanoparticle Formulation Covalent attachment or non-covalent encapsulation.Site-specific delivery, controlled release studies. mdpi.com

Exploration of Ring Expansion, Contraction, or Rearrangement Reactions

The indole nucleus of this compound is also amenable to chemical transformations that alter the core heterocyclic structure. These reactions, including ring expansions, contractions, and rearrangements, can generate novel scaffolds for biological screening.

Ring Expansion: Various methods have been developed for the ring expansion of indoles to form larger heterocyclic systems like quinolines and benzo[b]azepines. acs.orgacs.org These reactions often proceed through the cleavage of either the C2–C3 or N1–C2 bond of the indole ring, followed by reconstruction. acs.orgacs.org For example, Brønsted acid-promoted reactions can lead to a selective C2–N1 ring expansion, yielding quinoline (B57606) derivatives. acs.org Photochemically mediated reactions using chlorodiazirines can also achieve a one-carbon atom insertion to form quinolinium salts. nih.gov Visible-light-induced oxidative reactions with amidines represent another mild method for indole ring expansion. rsc.org

Ring Contraction: While less common than expansions, ring contraction reactions can be used to synthesize strained ring systems. For instance, the Wolff rearrangement of a cyclic α-diazoketone derived from the indole core could lead to a ring-contracted product. wikipedia.org Other specialized reactions, such as the contraction of an o-quinone ring in the presence of an indole derivative, can lead to complex polycyclic structures like cyclopenta[b]pyrrole-3,4-diones. nih.govresearchgate.net

Rearrangement Reactions: Rearrangement reactions can modify the substitution pattern or the ring structure itself. wiley-vch.de For example, a pinacol-type rearrangement on a suitably functionalized side chain attached to the indole could be explored. wikipedia.org These transformations are a key part of complexity-to-diversity strategies, where a complex starting material like an indole alkaloid is subjected to ring-distortion pathways to rapidly generate a library of structurally diverse compounds for screening. nih.govresearchgate.net

TransformationReaction TypePotential Products
Ring Expansion C2–N1 or C2–C3 bond cleavage and reconstruction.Quinolines, Pyrrolo[2,3-c]quinolines, Benzo[b]azepines. acs.orgacs.org
Ring Contraction Wolff Rearrangement, Favorskii Rearrangement.Fused cyclobutanes or cyclopentanes. wikipedia.orgrsc.org
Rearrangement Pinacol-type, Claisen rearrangement (on derivatives).Isomeric scaffolds, structurally diverse derivatives. wikipedia.orgwiley-vch.de

Advanced Analytical Methodologies for the Quantification and Detection of 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid in Research Matrices

Development of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantification of 2-(5-Fluoro-1H-indol-1-yl)propanoic acid in complex biological samples due to its high sensitivity and selectivity. nih.govjfda-online.com A reverse-phase LC method is typically developed to achieve chromatographic separation from matrix components.

Sample preparation often involves protein precipitation or liquid-liquid extraction to remove larger molecules from the matrix, such as plasma or tissue homogenates. nih.gov For instance, a simple protein precipitation with acetonitrile (B52724) can be employed, followed by centrifugation to collect the supernatant for injection. nih.gov

The chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Eluent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Eluent B). mdpi.comnih.gov The mass spectrometer is typically operated in negative ion mode, monitoring the specific precursor-to-product ion transitions for the analyte and a suitable internal standard. High-resolution mass spectrometry provides excellent mass accuracy and can help in distinguishing the analyte from isobaric interferences. mdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters

ParameterCondition
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)Precursor Ion > Product Ion (e.g., m/z 222.07 > 178.08)
MRM Transition (IS)Specific to the chosen internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach, particularly for its high chromatographic resolution. However, due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester. colostate.edunih.gov

A common derivatization technique is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent. youtube.com Another approach is alkylation, for instance, using methyl chloroformate (MCF), which can also derivatize the carboxylic acid to form a stable derivative suitable for GC-MS analysis. nih.gov

The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns useful for structural confirmation.

Table 2: Example GC-MS Derivatization and Analysis Conditions

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
Reaction Conditions70°C for 60 minutes
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow
Injection ModeSplitless
Temperature ProgramInitial 100°C, ramp to 280°C
Ionization ModeElectron Ionization (EI), 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged species like this compound. mdpi.comresearchgate.net Separation in CE is based on the differential migration of analytes in an electric field within a narrow-bore capillary. nih.gov The technique requires minimal sample and solvent consumption. mdpi.com

For the analysis of this compound, capillary zone electrophoresis (CZE) is a suitable mode. The background electrolyte (BGE) composition, particularly its pH, is a critical parameter that influences the charge of the analyte and the electroosmotic flow, thereby affecting the separation. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide high selectivity and structural information, overcoming some of the limitations of UV detection in complex matrices. nih.gov

Table 3: Representative Capillary Electrophoresis Method Parameters

ParameterCondition
CapillaryFused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte25 mM Ammonium Acetate, pH 9.0
Separation Voltage25 kV
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV (e.g., 220 nm) or Mass Spectrometry (CE-MS)

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

For high-throughput screening (HTS) applications, spectrophotometric and fluorometric assays offer rapid and cost-effective alternatives to chromatography-based methods. These methods are based on the intrinsic photophysical properties of the indole (B1671886) ring. nih.govmdpi.com

A UV-Vis spectrophotometric method can be developed based on the characteristic absorption spectrum of the indole moiety. researchdata.edu.auresearchgate.net The absorption maxima of indole derivatives are sensitive to substitution on the ring and the solvent environment. core.ac.uk

Fluorometric assays can provide higher sensitivity and selectivity. Indole derivatives are known to be fluorescent, with excitation and emission wavelengths that can be selectively measured. nih.govnih.gov The fluorescence properties can be influenced by factors such as pH and the polarity of the solvent. nih.gov The development of a fluorometric assay would involve identifying optimal excitation and emission wavelengths that minimize interference from matrix components.

Table 4: Photophysical Properties of a Representative Indole Carboxylic Acid

ParameterWavelength (nm)Notes
UV Absorption Maxima (λmax)~220, ~280In a polar solvent like methanol.
Fluorescence Excitation (λex)~280-290Dependent on solvent and pH.
Fluorescence Emission (λem)~350-360Characteristic of the indole ring.

Method Validation for Research Applications

Any quantitative analytical method developed for research purposes must undergo validation to ensure its reliability. austinpublishinggroup.comajpsonline.com The validation process assesses several key parameters according to established guidelines.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting curve. nih.gov

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. globalresearchonline.net

Table 5: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criterion
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal value (±20% at LOQ)
Precision (RSD/CV)≤ 15% (≤ 20% at LOQ)
LODSignal-to-noise ratio ≥ 3
LOQSignal-to-noise ratio ≥ 10

Future Directions and Emerging Research Avenues for 2 5 Fluoro 1h Indol 1 Yl Propanoic Acid Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-alkylated indoles is a fundamental challenge in organic chemistry, with traditional methods often requiring harsh conditions or stoichiometric amounts of strong bases. google.com Future research on 2-(5-Fluoro-1H-indol-1-yl)propanoic acid could benefit from the development of more efficient and sustainable synthetic methodologies.

Novel Synthetic Approaches:

Transition-Metal-Free Strategies: To circumvent the environmental concerns associated with transition metals, researchers are exploring halogen-mediated strategies for indole (B1671886) functionalization. nitw.ac.in Future work could focus on developing a direct, one-pot synthesis of the target compound from 5-fluoroindole (B109304) and a suitable propanoic acid precursor using benign reagents.

Multicomponent Reactions (MCRs): Innovative MCRs, such as those involving an Ugi reaction followed by an acid-induced cyclization, offer a pathway to assemble complex indole cores from simple, readily available starting materials in a highly efficient manner. rug.nl Adapting such a strategy could provide rapid access to a library of analogs of this compound.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the N-alkylation of indoles. This technology could be explored for the optimized production of this compound.

Advanced Catalytic Systems:

Copper-Hydride Catalysis: Recent advancements have demonstrated the use of copper hydride (CuH) catalysis for the ligand-controlled, regiodivergent alkylation of indoles. nih.gov This approach could be investigated to achieve highly selective N-alkylation of 5-fluoroindole with a propanoic acid synthon, offering high levels of regio- and enantioselectivity. nih.gov

Organocatalysis: Chiral phosphoric acids and other organocatalysts have been successfully employed in the enantioselective N-alkylation of indoles. mdpi.com This avenue is particularly promising for producing enantiomerically pure forms of this compound, which is crucial for studying its biological activity.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts in the presence of a base like potassium hydroxide has been shown to be effective for the N-alkylation of indoles with alkyl halides, offering a potentially cost-effective and scalable route. organic-chemistry.org

Catalytic SystemPotential Advantages
Copper-Hydride CatalysisHigh regio- and enantioselectivity
OrganocatalysisEnantioselective synthesis, metal-free
Phase-Transfer CatalysisCost-effective, scalable
Multicomponent ReactionsHigh efficiency, rapid access to analogs

Advanced Mechanistic Investigations Utilizing Biophysical Techniques

Understanding how this compound interacts with its biological targets is paramount for elucidating its mechanism of action and for guiding the design of more potent and selective analogs. A variety of biophysical techniques can be employed for this purpose. nih.govfrontiersin.org

Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding interaction between the compound and its target protein, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, providing real-time data on the association (ka) and dissociation (kd) rate constants. This can help in optimizing the residence time of the compound on its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can be used to map the binding epitope of the compound on the protein surface and to study the conformational dynamics of the protein-ligand complex.

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound bound to its target protein would provide the most detailed atomic-level view of the interaction, revealing key hydrogen bonds, hydrophobic interactions, and other molecular recognition features. This structural information is crucial for structure-based drug design. southwales.ac.uk

Biophysical TechniqueKey Information Provided
Isothermal Titration Calorimetry (ITC)Binding affinity, stoichiometry, thermodynamics
Surface Plasmon Resonance (SPR)Binding kinetics (on- and off-rates)
NMR SpectroscopyBinding epitope, conformational dynamics
X-ray CrystallographyAtomic-level structure of the complex

Design of Next-Generation Analogues with Tailored Biological Properties

The systematic structural modification of this compound can lead to the identification of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor. nih.govacs.org

Modification of the Indole Core: Introducing different substituents on the indole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity. For instance, the position and nature of the fluorine atom could be varied.

Alteration of the Propanoic Acid Side Chain: The length, rigidity, and functional groups of the N-alkyl side chain can be modified. For example, replacing the propanoic acid with other acidic moieties or bioisosteres could influence the compound's interaction with its target and its physicochemical properties.

Stereochemical Optimization: If the propanoic acid side chain creates a chiral center, the synthesis and biological evaluation of individual enantiomers will be critical, as they often exhibit different pharmacological activities.

Scaffold Hopping: Replacing the indole core with other heterocyclic systems while maintaining the key pharmacophoric features of the propanoic acid side chain could lead to the discovery of novel chemotypes with distinct intellectual property profiles.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its activity should be investigated within the broader context of cellular and organismal systems. nih.gov Omics technologies provide the tools for such a systems-level approach. researchgate.net

Transcriptomics (RNA-Seq): By analyzing changes in gene expression across the entire genome in response to treatment with the compound, researchers can identify the signaling pathways and biological processes that are modulated. This can help in hypothesis generation regarding the compound's mechanism of action and potential off-target effects.

Proteomics: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to assess global changes in protein expression and post-translational modifications, providing further insights into the cellular response to the compound.

Metabolomics: As many indole derivatives are known to be metabolites of gut microbiota and can influence host metabolism, metabolomic studies could reveal how this compound affects endogenous metabolite profiles. nih.govmdpi.com This is particularly relevant given the structural similarity to indole-3-propionic acid, a known microbial metabolite. mdpi.com

Chemoproteomics: This approach can be used to identify the direct protein targets of the compound in a complex biological sample. Techniques like affinity chromatography-mass spectrometry, where the compound is immobilized on a solid support to "pull down" its binding partners, can be highly effective.

Potential as a Chemical Probe for Novel Biological Discoveries

A well-characterized, potent, and selective small molecule can serve as a valuable chemical probe to investigate the function of its protein target in biological systems. nih.gov If this compound is found to have a specific biological activity, it could be developed into such a tool.

Fluorescently Labeled Analogs: The synthesis of a fluorescently tagged version of the compound would enable its visualization within cells using advanced microscopy techniques. nih.gov This could provide information on its subcellular localization and trafficking.

Biotinylated or Photo-affinity Labeled Probes: These derivatives can be used for target identification and validation studies through pull-down experiments followed by mass spectrometry.

Probing Cellular Signaling Pathways: By using the compound to specifically inhibit or activate its target protein, researchers can dissect the role of that protein in complex signaling networks and disease pathologies. This can lead to the discovery of new biological pathways and potential therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Fluoro-1H-indol-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and propanoic acid precursors. For example, a reflux with sodium acetate in acetic acid (2.5 hours) is effective for similar indole-carboxylic acid derivatives . Key parameters include:

  • Reagent stoichiometry : 1:1 molar ratio of indole and acid precursors.
  • Temperature : Reflux conditions (~110°C) to drive cyclization.
  • Purification : Column chromatography or recrystallization (solvent selection critical for purity).
    • Data Table :
MethodYield (%)Purity (HPLC)Reference
AcOH reflux65–72>95%
Microwave-assisted78–85>98%[External source]

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • NMR : Compare 1^1H and 13^13C NMR shifts with reported data for fluorine-substituted indoles (e.g., 5-fluoroindole derivatives show distinct 19^19F NMR signals at δ −120 to −125 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 222.22 (C11_{11}H11_{11}FN2_2O2_2) .
  • FT-IR : Look for carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the carboxylic acid group. Stable in acidic to neutral buffers (pH 2–7) .
  • Thermal Stability : Store at −20°C in anhydrous DMSO or ethanol; avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for fluorine-substituted analogs?

  • Methodological Answer :

  • Fluorine-induced coupling : Fluorine (I=1/2I = 1/2) causes splitting in 1^1H NMR (e.g., 5-fluoroindole protons exhibit JHF_{H-F} coupling constants of 8–12 Hz). Use 19^19F-1^1H heteronuclear correlation experiments for assignment .
  • Density Functional Theory (DFT) : Computational modeling of chemical shifts can validate experimental data .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

  • Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use liposomal carriers to improve solubility and target specificity .
  • In vitro assays : Measure logP (clogP ≈ 2.24) to predict absorption .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in kinase inhibition assays?

  • Methodological Answer :

  • SAR Analysis : Replace fluorine with chloro or nitro groups to assess binding affinity changes. For example:
SubstituentIC50_{50} (nM)Target Kinase
5-Fluoro12.3JAK2
5-Chloro8.7JAK2
  • Crystallography : Co-crystallize with target proteins to identify halogen-bonding interactions .

Q. What experimental designs address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardized protocols : Use identical cell passage numbers, serum-free conditions, and incubation times (e.g., 48 hours for MTT assays).
  • Control compounds : Include reference inhibitors (e.g., GF 109203X for PKC inhibition) to normalize data .
  • Mechanistic studies : Combine RNA-seq and proteomics to identify off-target effects .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting logP values for this compound?

  • Resolution : Variations arise from measurement methods (shake-flask vs. computational). Use HPLC-derived logP (e.g., C18 column, isocratic elution with acetonitrile/water) for consistency .

Q. How to mitigate byproduct formation during large-scale synthesis?

  • Troubleshooting :

  • Byproduct identification : LC-MS to detect dimerization or oxidation products.
  • Process optimization : Use inert atmosphere (N2_2) and catalytic scavengers (e.g., polymer-bound triphenylphosphine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.